2,6-Dichloro-3-(trifluoromethyl)phenylacetonitrile
Overview
Description
2,6-Dichloro-3-(trifluoromethyl)phenylacetonitrile: is an organic compound with the molecular formula C9H4Cl2F3N . It is characterized by the presence of two chlorine atoms and one trifluoromethyl group attached to a benzene ring, along with an acetonitrile group. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 2,6-Dichloro-3-(trifluoromethyl)phenylacetonitrile typically begins with 2,6-dichlorobenzonitrile and trifluoromethylating agents.
Reaction Conditions:
Industrial Production Methods
Scale-Up: Industrial production methods involve scaling up the laboratory synthesis processes, ensuring the reaction conditions are optimized for large-scale production.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 2,6-Dichloro-3-(trifluoromethyl)phenylacetonitrile can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups present.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Catalysts: Catalysts such as palladium or copper are often used to facilitate these reactions.
Major Products
Substituted Derivatives: The primary products of substitution reactions are derivatives where the chlorine atoms are replaced by other functional groups.
Oxidized or Reduced Forms: Depending on the reaction conditions, the compound can be converted into various oxidized or reduced forms.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: 2,6-Dichloro-3-(trifluoromethyl)phenylacetonitrile is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
Pharmaceutical Research: The compound is investigated for its potential use in the development of new pharmaceuticals due to its unique chemical properties.
Industry
Mechanism of Action
Molecular Targets and Pathways
Interaction with Enzymes: The compound can interact with specific enzymes, altering their activity and leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-(trifluoromethyl)aniline: Similar in structure but with an amine group instead of an acetonitrile group.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Contains a pyridine ring instead of a benzene ring.
Uniqueness
Properties
IUPAC Name |
2-[2,6-dichloro-3-(trifluoromethyl)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2F3N/c10-7-2-1-6(9(12,13)14)8(11)5(7)3-4-15/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZHSZBBCOUAKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Cl)CC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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